molecular formula C16H25ClN2O3 B12743702 Carteolol hydrochloride, (R)- CAS No. 59567-87-2

Carteolol hydrochloride, (R)-

Cat. No.: B12743702
CAS No.: 59567-87-2
M. Wt: 328.83 g/mol
InChI Key: FYBXRCFPOTXTJF-RFVHGSKJSA-N
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Description

Carteolol hydrochloride, ®- is a non-selective beta-adrenergic antagonist used primarily in the treatment of glaucoma and ocular hypertension. It is known for its ability to reduce intraocular pressure by decreasing the production of aqueous humor in the eye . This compound is also used in the management of hypertension, arrhythmia, and angina .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of carteolol hydrochloride involves several steps. One method includes the preparation of 3-amino-2-cyclohexenone, followed by the synthesis of tetrahydro-2,5(1H,6H)-quinolinedione. This is then converted to 5-hydroxy-3,4-dihydro-2(1H)-quinolone, which is further reacted to form 5-(2,3-epoxypropoxy)-3,4-dihydro-2(1H)-quinolone. Finally, this intermediate is converted to carteolol hydrochloride .

Industrial Production Methods: In industrial settings, carteolol hydrochloride is often produced using the extrusion-spheronisation method. This involves mixing carteolol hydrochloride with microcrystalline cellulose and other excipients, followed by wet granulation and spheronisation to form pellets. These pellets are then dried and sieved to obtain the desired particle size .

Chemical Reactions Analysis

Types of Reactions: Carteolol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions typically occur under mild to moderate conditions, often in the presence of a catalyst or under controlled pH .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of carteolol hydrochloride can lead to the formation of quinolone derivatives, while reduction can yield hydroquinoline compounds .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to carteolol hydrochloride include timolol, betaxolol, and levobunolol. These compounds are also beta-adrenergic antagonists used in the treatment of glaucoma and ocular hypertension .

Uniqueness: What sets carteolol hydrochloride apart from these similar compounds is its intrinsic sympathomimetic activity, which reduces the risk of side effects such as bradycardia. Additionally, carteolol hydrochloride has a longer duration of action compared to some other beta-blockers, making it a preferred choice for certain patients .

Properties

CAS No.

59567-87-2

Molecular Formula

C16H25ClN2O3

Molecular Weight

328.83 g/mol

IUPAC Name

5-[(2R)-3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-1H-quinolin-2-one;hydrochloride

InChI

InChI=1S/C16H24N2O3.ClH/c1-16(2,3)17-9-11(19)10-21-14-6-4-5-13-12(14)7-8-15(20)18-13;/h4-6,11,17,19H,7-10H2,1-3H3,(H,18,20);1H/t11-;/m1./s1

InChI Key

FYBXRCFPOTXTJF-RFVHGSKJSA-N

Isomeric SMILES

CC(C)(C)NC[C@H](COC1=CC=CC2=C1CCC(=O)N2)O.Cl

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CCC(=O)N2)O.Cl

Origin of Product

United States

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